Superior LRRK2 Inhibition Potency Compared to Earlier Lead Compounds
Lrrk2-IN-4 demonstrates picomolar potency against LRRK2 (IC50 = 2.6 nM), representing a significant improvement over earlier aminopyrimidine-based inhibitors like GNE-7915 (IC50 = 9 nM) [1]. This nearly 3.5-fold increase in potency enables more effective target engagement at lower concentrations, which is critical for reducing off-target effects in complex biological systems.
| Evidence Dimension | LRRK2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2.6 nM |
| Comparator Or Baseline | GNE-7915 (IC50 = 9 nM) |
| Quantified Difference | Approximately 3.5-fold more potent |
| Conditions | Enzymatic kinase assay |
Why This Matters
Higher potency allows for lower compound usage, reducing potential off-target activity and experimental costs.
- [1] Keylor MH, et al. Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. J Med Chem. 2022; 65(1):838-856. Table 1: Comparison of Known LRRK2 Inhibitors. View Source
